1,4-Cyclohexanedimethanol

Polyurethane Elastomers Mechanical Properties Chain Extender

1,4-Cyclohexanedimethanol (CHDM, CAS 105-08-8) is a cycloaliphatic diol whose rigid cyclohexane ring delivers higher Tg, tensile modulus, and hydrolytic stability than flexible linear diols. Essential for PETG/PCTG copolyesters (prevents crystallization, ensures toughness/clarity), high-solids PU coatings (scratch/mar/chemical resistance), and PU elastomers (>25× tensile strength vs. 1,4-BD). Choose CHDM when thermal stability, mechanical strength, and long-term durability are non-negotiable.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 105-08-8
Cat. No. B150482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Cyclohexanedimethanol
CAS105-08-8
Synonyms1,4-Bis(hydroxymethyl)cyclohexane;  1,4-Cyclohexamethylenebis(methylol);  1,4-Cyclohexane dimethylol;  1,4-Dimethylolcyclohexane;  CHDM;  CHDM-D;  Cyclohex-1,4-ylenedimethanol;  NSC 44508;  Rikabinol DM;  Sky CHDM;  Vibracure A 240
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CC(CCC1CO)CO
InChIInChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2
InChIKeyYIMQCDZDWXUDCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 3 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 920,000 mg/L at 20 °C
Solluble in ethyl alcohol

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Cyclohexanedimethanol (CHDM) CAS 105-08-8: A Cycloaliphatic Diol for High-Performance Polyester and Polyurethane Resins


1,4-Cyclohexanedimethanol (CHDM), CAS 105-08-8, is a cycloaliphatic diol that exists as a mixture of cis- and trans- isomers . This monomer is a fundamental building block for the synthesis of high-performance polyesters and polyurethanes. Its molecular structure features a saturated, rigid cyclohexane ring bearing two primary, unhindered hydroxyl groups, which confers a unique combination of properties including a high glass transition temperature (Tg), thermal stability, and excellent hydrolytic stability [1]. It is primarily utilized as a co-monomer in polyethylene terephthalate (PET) to produce amorphous copolyesters like PETG and PCTG, as well as a key intermediate for high-solids polyurethane coatings and powder coatings .

Why 1,4-Cyclohexanedimethanol Cannot Be Replaced by Generic Linear Aliphatic Diols in High-Performance Polymer Applications


Unlike linear aliphatic diols such as 1,6-hexanediol (HD) or 1,4-butanediol (1,4-BD), 1,4-cyclohexanedimethanol (CHDM) introduces a rigid, saturated cyclohexane ring into the polymer backbone. This critical structural difference is not a simple molecular weight variation but fundamentally alters the polymer's macromolecular architecture and resulting properties. CHDM's cyclic structure directly translates to quantifiable enhancements in glass transition temperature (Tg), tensile modulus, and hydrolytic stability that cannot be achieved with flexible linear analogs [1]. While linear diols offer flexibility, they compromise the rigidity and thermal stability essential for applications like high-solids coatings and durable, heat-resistant copolyesters [2]. Therefore, a user seeking specific performance metrics in Tg, mechanical strength, or long-term durability cannot arbitrarily substitute CHDM with a cheaper, linear aliphatic diol without a predictable and significant degradation of these key properties.

Quantitative Differentiation of 1,4-Cyclohexanedimethanol: Head-to-Head Performance Data vs. Key Comparators


Tensile Strength of Polyurethane Elastomers: CHDM vs. 1,4-Butanediol (1,4-BD)

In a direct comparative study of aliphatic polycarbonate-based polyurethanes, replacing a 1,4-butanediol (1,4-BD)-based polycarbonate polyol with a 1,4-cyclohexanedimethanol (CHDM)-based polycarbonate polyol resulted in a dramatic increase in tensile strength. The polyurethane synthesized using the CHDM-based polyol (PCHC-diol) exhibited a tensile strength of 844.0 MPa, compared to only 32.6 MPa for the polyurethane made with the 1,4-BD-based polyol (PBC-diol) [1]. This represents a greater than 25-fold increase in tensile strength directly attributable to the incorporation of the cyclic CHDM structure into the polymer backbone [2].

Polyurethane Elastomers Mechanical Properties Chain Extender

Mechanical Rigidity in Polyurethane Coatings: CHDM vs. 1,6-Hexanediol (HD)

In a study of high-solids polyurethane coatings, polyesters synthesized with 1,4-cyclohexanedimethanol (CHDM) were compared directly against those made with the linear diol 1,6-hexanediol (HD). The results demonstrated a clear trade-off in mechanical performance. The cycloaliphatic structure of CHDM imparted high tensile modulus, hardness, and fracture toughness to the resulting coating, making it rigid and durable. In stark contrast, coatings based on the linear 1,6-hexanediol were characterized by very high flexibility but suffered from low hardness and low tensile modulus [1].

Polyurethane Coatings High Solids Fracture Toughness

Broadening Processing Window in Bio-based Polyesters: CHDM vs. Ethylene Glycol (EG) in PET

A study on bio-based polyesters synthesized from CHDM and various diacids revealed that poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC), a CHDM-based polyester, exhibits a similar glass transition temperature (Tg of 63.7 °C) and comparable tensile properties to petroleum-derived poly(ethylene terephthalate) (PET). Crucially, however, PCC demonstrates a wider processing window compared to PET. This is due to PCC's significantly lower melting temperature (Tm) combined with a high initial thermal degradation temperature (Td), allowing for melt processing at lower temperatures with reduced risk of thermal decomposition [1].

Bio-based Polyesters Thermal Properties Poly(ethylene terephthalate) (PET)

Procurement-Driven Application Scenarios for 1,4-Cyclohexanedimethanol Based on Quantifiable Performance Advantages


High-Solids Polyurethane Coatings Requiring Exceptional Hardness and Scratch Resistance

For formulators of high-solids, low-VOC polyurethane coatings—such as automotive clearcoats, aerospace finishes, and high-end industrial enamels—the selection of CHDM over linear diols like 1,6-hexanediol is critical. As demonstrated in direct comparative studies, CHDM imparts a high tensile modulus and hardness to the coating, which directly correlates to improved scratch, mar, and chemical resistance [1]. A coating formulated with a linear diol would be too soft and prone to damage, failing to meet the rigorous durability standards required for these applications. CHDM enables the necessary balance of high solids content, application viscosity, and ultimate film performance.

Synthesis of Polyurethane Elastomers with Extreme Tensile Strength Demands

When engineering polyurethane elastomers for high-performance applications like industrial rollers, wheels, seals, and belts, the quantifiable difference in mechanical properties provided by CHDM versus 1,4-butanediol (1,4-BD) is decisive. Head-to-head data shows a greater than 25-fold increase in tensile strength (844.0 MPa vs. 32.6 MPa) when a CHDM-based polyol is used [1]. For applications where failure under tensile load is not an option, CHDM is not just a potential ingredient; it is a required monomer to achieve the necessary structural integrity and longevity. The use of 1,4-BD or other flexible diols would be inadequate for meeting these extreme mechanical specifications.

Manufacturing of Amorphous Copolyesters (PETG/PCTG) for Thermoforming and 3D Printing

In the production of amorphous copolyesters like PETG and PCTG for sheet extrusion, thermoforming, and 3D printing filament, the incorporation of CHDM is essential to prevent crystallization and impart the required combination of toughness, clarity, and processability. The rigid cyclohexane ring of CHDM disrupts the crystallinity of PET, resulting in a material with a lower processing temperature, wider processing window, and higher impact strength than unmodified PET [1]. This is the foundational reason CHDM is used in these materials; it converts a crystalline, brittle polymer into an amorphous, ductile, and easily processable engineering thermoplastic. Substituting CHDM with another glycol would either fail to disrupt crystallinity or result in a material with insufficient heat resistance.

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